3-ethylpentane-1-sulfonyl chloride
Description
Properties
CAS No. |
1596667-57-0 |
|---|---|
Molecular Formula |
C7H15ClO2S |
Molecular Weight |
198.7 |
Purity |
95 |
Origin of Product |
United States |
Advanced Applications of 3 Ethylpentane 1 Sulfonyl Chloride in Synthetic Chemistry
Utilization as a Versatile Electrophile in Complex Organic Synthesis
The core of 3-ethylpentane-1-sulfonyl chloride's utility lies in the high electrophilicity of its sulfur atom. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom create a significant partial positive charge on the sulfur, making it highly susceptible to attack by a wide range of nucleophiles. wikipedia.orgontosight.ai This reactivity is the foundation for its role as a versatile building block in the synthesis of more complex molecules.
Sulfonyl chlorides readily react with water to hydrolyze into the corresponding sulfonic acids. wikipedia.org More synthetically useful are their reactions with other nucleophiles such as alcohols and amines. wikipedia.org This reactivity allows for the facile introduction of the 3-ethylpentanesulfonyl group into various organic scaffolds. Furthermore, under Friedel-Crafts conditions, sulfonyl chlorides can react with aromatic compounds to form sulfones, thereby creating new carbon-sulfur bonds. wikipedia.org This broad reactivity profile makes compounds like this compound valuable intermediates for constructing diverse molecular architectures. acsgcipr.orgmagtech.com.cn
Role in the Preparation of Derivatized Sulfonyl Compounds
A primary application of this compound is as a precursor for a variety of sulfonyl derivatives. These reactions are typically efficient and allow for the synthesis of key functional groups such as sulfonamides and sulfonate esters.
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for the synthesis of sulfonamides. eurjchem.comnih.gov This reaction, often referred to as sulfonylation, proceeds readily to form a stable sulfur-nitrogen bond. nih.gov The process is crucial in medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents, including antibiotics and anti-inflammatory drugs. sigmaaldrich.comnih.govmdpi.com
The synthesis is typically conducted by reacting this compound with the desired amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govmdpi.com The reaction is broadly applicable to a wide range of amines, including primary, secondary, aliphatic, and aromatic amines, making it a versatile tool for creating libraries of novel sulfonamides for research purposes. nih.govorganic-chemistry.org
Table 1: Illustrative Synthesis of Sulfonamides from this compound This table shows representative examples of amines that can react with this compound to yield the corresponding sulfonamides.
| Amine Reactant | Product Class | General Significance |
| Aniline | N-Aryl Sulfonamide | Core structures in various pharmaceuticals and dyes. nih.gov |
| Piperidine | N-Cyclic Sulfonamide | Building blocks for medicinal chemistry. sigmaaldrich.com |
| Benzylamine | N-Benzyl Sulfonamide | Intermediates in organic synthesis. organic-chemistry.org |
| Diethylamine | N,N-Dialkyl Sulfonamide | Used in agrochemicals and as synthetic intermediates. nih.gov |
Formation of Sulfonate Esters
In a reaction analogous to sulfonamide formation, this compound reacts with alcohols to produce sulfonate esters. eurjchem.com This transformation is of paramount importance in organic synthesis because it converts a hydroxyl group, which is a poor leaving group, into a sulfonate group (e.g., an ethylpentanesulfonate), which is an excellent leaving group. youtube.comlibretexts.org
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl generated. youtube.com The formation of the sulfonate ester occurs with retention of configuration at the alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the reaction. youtube.com These resulting sulfonate esters are stable, isolable intermediates that can subsequently be used in nucleophilic substitution (SN2) or elimination (E2) reactions. eurjchem.comlibretexts.org
Table 2: Illustrative Synthesis of Sulfonate Esters from this compound This table shows representative examples of alcohols that can be converted to sulfonate esters.
| Alcohol Reactant | Product Class | Application of Product |
| Methanol | Alkyl Sulfonate | Substrate for SN2 reactions with strong nucleophiles. eurjchem.com |
| Cyclohexanol | Cycloalkyl Sulfonate | Precursor for elimination reactions to form alkenes. youtube.com |
| Phenol (B47542) | Aryl Sulfonate | Can undergo regioselective cleavage for targeted synthesis. eurjchem.com |
| (R)-2-Butanol | Chiral Alkyl Sulfonate | Used in stereospecific synthesis to achieve inversion of configuration. libretexts.org |
Generation of Sulfides and Sulfonyl Fluorides
While less direct than sulfonamide or sulfonate ester formation, this compound can also serve as a starting material for sulfides and sulfonyl fluorides.
Sulfides: The conversion of a sulfonyl chloride to a sulfide (B99878) is typically a two-step process. The sulfonyl chloride is first reduced to a disulfide. For instance, triphenylphosphine (B44618) can be used as a reducing agent to convert arylsulfonyl chlorides into the corresponding diaryl disulfides. mdpi.com This disulfide can then be used as a sulfenylating agent to react with organometallic reagents or other nucleophiles to form the desired sulfide. mdpi.com The direct conversion of sulfonyl chlorides to sulfides is not a common transformation, but this stepwise approach provides a viable route. mdpi.comcdnsciencepub.com
Sulfonyl Fluorides: this compound can be converted to 3-ethylpentane-1-sulfonyl fluoride (B91410) via a halogen exchange (HALEX) reaction. nih.gov This is most commonly achieved by treating the sulfonyl chloride with a source of fluoride ions, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgacs.orgacs.org The resulting sulfonyl fluorides are often more stable and exhibit different reactivity compared to their chloride counterparts. nih.gov They have gained significant interest for their applications in "click" chemistry, as biological probes, and in materials science. nih.govprinceton.edu Simple and mild procedures have been developed for this transformation using reagents like KF in a water/acetone mixture, which allows for high yields across a wide range of substrates. acs.orgacs.org
Function as a Condensing Agent in Oligonucleotide Synthesis (general sulfonyl chloride application)
In the broader context of sulfonyl chloride chemistry, aromatic sulfonyl chlorides, such as 8-quinolinesulfonyl chloride, have been employed as condensing or coupling agents in the chemical synthesis of oligonucleotides. nih.gov Specifically, in the phosphotriester approach, a widely used method for building DNA and RNA strands, these reagents activate a phosphodiester component, facilitating its coupling with the hydroxyl group of another nucleoside unit. nih.govnih.gov The sulfonyl chloride reacts with the phosphodiester to form a highly reactive mixed phosphonic-sulfonic anhydride (B1165640) intermediate. This activated species is then readily attacked by the nucleophilic hydroxyl group of the growing oligonucleotide chain, forming the desired phosphotriester linkage. nih.gov While aromatic sulfonyl chlorides are typically used for this purpose due to their reactivity and handling properties, the underlying principle demonstrates a key application of the sulfonyl chloride functional group as an activating agent in biopolymer synthesis.
Application in Material Science for Polymer and Surface Modifier Synthesis
The reactivity of the sulfonyl chloride group makes it a valuable tool in material science for both creating new polymers and modifying existing surfaces.
Polymer Synthesis: Sulfonyl chlorides can be used as monomers or co-monomers in polymerization reactions to introduce sulfonyl groups into the polymer backbone. ontosight.ai For example, chlorosulfonated polyethylene (B3416737) is a tough, durable synthetic rubber produced by treating polyethylene with chlorine and sulfur dioxide, which introduces chlorosulfonyl (-SO₂Cl) groups. wikipedia.org These reactive groups can be used for cross-linking, which enhances the material's properties. In another application, polymers containing sulfonyl chloride groups can be synthesized and subsequently hydrolyzed to convert the -SO₂Cl groups into sulfonic acid (-SO₃H) groups. rsc.org This is a key step in the preparation of sulfonated polymers used as proton exchange membranes (PEMs) in fuel cells. rsc.org
Surface Modifier Synthesis: The ability of sulfonyl chlorides to react with nucleophilic functional groups like amines (-NH₂) and hydroxyls (-OH) is exploited to chemically modify surfaces. This process, known as postsynthetic modification, can alter the chemical and physical properties of a material. rsc.org For instance, the surfaces of metal-organic frameworks (MOFs) or cation-exchange membranes bearing sulfonic acid or amine groups can be functionalized by treatment with sulfonyl chlorides. rsc.orgnih.gov Reacting a surface with amine groups with this compound would anchor the 3-ethylpentanesulfonyl group to the surface via a stable sulfonamide bond, thereby changing the surface's hydrophobicity, polarity, and potential for further interactions. rsc.orgnih.gov
Chemical Derivatization for Analytical Enhancement
Enhancing Sensitivity in Spectrometric Techniques
No data is available on the use of this compound for enhancing sensitivity in spectrometric techniques.
Development of Novel Derivatization Reagents
There is no information on the development of novel derivatization reagents based on this compound.
Analytical and Spectroscopic Characterization Methodologies for 3 Ethylpentane 1 Sulfonyl Chloride in Research Contexts
Chromatographic Techniques
Chromatographic methods are indispensable for separating 3-ethylpentane-1-sulfonyl chloride from starting materials, byproducts, and solvents. This separation is crucial for accurate purity assessment and for monitoring the progress of reactions involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like alkanesulfonyl chlorides. nih.gov In a research context, it is employed to verify the purity of synthesized this compound and to detect any trace impurities that might affect subsequent reactions.
The methodology involves injecting a sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common choice for this type of analysis is a 5% phenyl methyl siloxane column, which is suitable for a wide range of organic compounds and offers good thermal stability. rsc.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in identification.
For alkanesulfonyl chlorides, direct GC-MS analysis can sometimes be challenging due to their thermal lability, as they may degrade into the corresponding alkyl chlorides in the hot injector port. core.ac.uk To circumvent this, derivatization is a common strategy. For instance, converting the sulfonyl chloride to a more thermally stable derivative, such as an N,N-diethylsulfonamide, allows for more reliable and accurate quantitative analysis. nih.govcore.ac.uk However, direct analysis is often attempted first. The GC-MS method can be optimized by adjusting parameters such as injector temperature, oven temperature gradient, and carrier gas flow rate to minimize degradation and achieve optimal separation. rsc.orgomicsonline.orgconicet.gov.ar For trace analysis of sulfonyl chloride impurities in a larger matrix, selected-ion monitoring (SIM) mode can be used to enhance sensitivity and specificity by focusing the mass spectrometer on specific fragment ions characteristic of the target analyte. omicsonline.org
Table 1: Typical GC-MS Parameters for Alkanesulfonyl Chloride Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., RTX-5MS) rsc.org | Separation of analytes |
| Injector Temperature | 250-280 °C rsc.org | Vaporization of the sample |
| Oven Program | Initial temp: 50 °C, ramp at 25 °C/min to 300 °C rsc.org | Elution of components |
| Carrier Gas | Helium rsc.org | Mobile phase |
| Ionization Mode | Electron Ionization (EI) at 70 eV conicet.gov.ar | Fragmentation of molecules |
| Scan Range | 40-550 m/z conicet.gov.ar | Detection of fragment ions |
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Once isolated, spectroscopic techniques are employed to confirm the chemical structure of this compound and to gain insights into its electronic environment and bonding.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride group and the alkane backbone.
The most prominent and diagnostic peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. The C-H stretching vibrations of the alkane part of the molecule would be observed as strong absorptions in the 2850-2960 cm⁻¹ range. The presence of these specific bands would provide strong evidence for the successful synthesis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Due to the presence of chlorine, this molecular ion peak would be accompanied by a smaller peak at M+2 in an approximate 3:1 ratio, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The fragmentation pattern would show peaks corresponding to the loss of various parts of the molecule. Common fragmentations for alkanesulfonyl chlorides include the loss of a chlorine radical (·Cl) to give an [M-Cl]⁺ ion, and the loss of the sulfonyl chloride group (·SO₂Cl). The fragmentation of the alkyl chain would also produce a series of characteristic alkyl fragment ions. For example, the mass spectrum of the parent alkane, 3-ethylpentane, shows a molecular ion at m/z 100 and a base peak at m/z 43, corresponding to a propyl fragment. docbrown.info For this compound, predicted m/z values for various adducts can be calculated to aid in identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 199.05541 |
| [M+Na]⁺ | 221.03735 |
| [M-H]⁻ | 197.04085 |
Data sourced from PubChemLite, predicted values. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. labotka.net While specific crystallographic data for this compound is not prominently available in published literature, the application of this technique would yield invaluable information about its molecular architecture. For a compound like this compound, which may exist as a solid at low temperatures, obtaining a single crystal suitable for analysis would be the primary objective.
The analysis would confirm the expected tetrahedral geometry around the central sulfur atom, a characteristic feature of sulfonyl halides. wikipedia.org It would provide precise measurements of bond lengths and angles, offering insight into the electronic and steric environment of the sulfonyl chloride group. Key structural parameters that would be determined include the S=O, S-C, and S-Cl bond distances and the O-S-O, O-S-C, and C-S-Cl bond angles. Furthermore, the crystallographic data would reveal the specific conformation of the flexible 3-ethylpentyl alkyl chain in the solid state, including the torsion angles that define its shape. This information is critical for understanding intermolecular interactions, such as van der Waals forces, that dictate the crystal packing arrangement.
Below is a representative table of the type of crystallographic data that would be obtained, using methanesulfonyl chloride as a well-documented analogue for the sulfonyl chloride functional group. wikipedia.org
Table 1: Representative Crystallographic Data for an Alkanesulfonyl Chloride Moiety Data based on the analogous structure of methanesulfonyl chloride.
| Parameter | Measurement |
|---|---|
| Bond Lengths | |
| S=O | ~ 1.42 Å |
| S-C | ~ 1.76 Å |
| S-Cl | ~ 2.05 Å |
| Bond Angles | |
| O-S-O | ~ 120° |
| O-S-C | ~ 108° |
| O-S-Cl | ~ 107° |
| C-S-Cl | ~ 100° |
Advanced Titration Methods (e.g., Karl Fischer Titration for Moisture Content in Reagents)
Advanced titration methods are indispensable for quantifying specific impurities that can affect the stability and reactivity of chemical reagents. For sulfonyl chlorides, which are highly susceptible to hydrolysis, determining the water content is of paramount importance. wikipedia.org The presence of moisture leads to the degradation of the sulfonyl chloride into the corresponding sulfonic acid, compromising the purity of the reagent and affecting the stoichiometry of subsequent reactions. wikipedia.org
Karl Fischer (KF) titration is the gold-standard method for the highly accurate and specific determination of water content in solids and liquids. gmpinsiders.com The technique is based on a quantitative redox reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol. alfa-chemistry.com This method is superior to simple loss-on-drying techniques because it is specific to water and is not affected by the loss of other volatile components.
There are two primary modes of Karl Fischer titration:
Volumetric Titration : In this method, a KF reagent containing a known concentration of iodine is added to the sample until all the water has been consumed. This approach is ideal for samples with a water content typically above 0.1% (1000 ppm). scharlab.com
Coulometric Titration : This technique is designed for samples with very low (trace) levels of moisture, often in the range of 1 ppm to 5%. gmpinsiders.com Instead of being added from a burette, iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water in the sample. gmpinsiders.com
For a reagent like this compound, KF titration would be used to certify its dryness before use in moisture-sensitive applications, ensuring the integrity of experimental results.
Table 2: Example Data from Karl Fischer Titration of a Chemical Reagent
| Parameter | Value | Unit |
|---|---|---|
| Analysis Type | Coulometric Karl Fischer | - |
| Sample Mass | 1.500 | g |
| Titration Endpoint | 225.0 | µg H₂O |
| Calculated Moisture Content | 150 | ppm (mg/kg) |
Theoretical and Computational Chemistry Studies of Alkyl Sulfonyl Chlorides
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the properties of sulfonyl chlorides. nih.govacs.org DFT methods are employed to model the geometric and electronic structures of these compounds, as well as to investigate the potential energy surfaces of their reactions. nih.gov Such calculations can predict the geometries of reactants, products, and transition states, providing a detailed picture of the reaction pathways. researchgate.netresearchgate.net
Computational studies have been crucial in determining the mechanisms of reactions involving sulfonyl chlorides, such as nucleophilic substitution. researchgate.netdntb.gov.ua For most alkanesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is generally favored. cdnsciencepub.comnih.gov
DFT calculations on related systems, like arenesulfonyl chlorides, reveal that the SN2 reaction proceeds through a single transition state. researchgate.netdntb.gov.ua This transition state is often characterized by a trigonal bipyramidal geometry around the central sulfur atom. cdnsciencepub.com In this arrangement, the nucleophile attacks along the axis opposite to the leaving group (the chloride ion). cdnsciencepub.com The structure of the transition state can vary depending on the substituents and the solvent, ranging from "loose" (more cationic character) for substrates with electron-donating groups to "tight" (more associative) for those with electron-withdrawing groups. researchgate.net For an alkyl sulfonyl chloride like 3-ethylpentane-1-sulfonyl chloride, a concerted SN2 mechanism with a somewhat early transition state is expected in solvolysis reactions. nih.gov
In some cases, particularly with α-hydrogens and in the presence of a base, an elimination-addition mechanism via a highly reactive "sulfene" intermediate can occur. nih.govwikipedia.org However, for typical solvolytic conditions, direct nucleophilic attack at the sulfur center is the dominant pathway. nih.gov
Theoretical calculations allow for the determination of activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). researchgate.net These parameters are critical for understanding reaction rates and the nature of the transition state.
For the solvolysis of various sulfonyl chlorides, experimental and computational studies have provided these key thermodynamic insights. For instance, the solvolysis of benzenesulfonyl chlorides in water shows specific activation parameters that correlate with the electronic nature of the substituents. cdnsciencepub.com The entropies of activation for the solvolysis of trans-β-styrenesulfonyl chloride were found to be significantly negative, which is consistent with a bimolecular process involving an ordered transition state. mdpi.com While specific values for this compound are not available, the data from analogous compounds provide a reasonable estimate of the expected energetic barriers.
Table 1: Activation Parameters for the Solvolysis of trans-β-Styrenesulfonyl Chloride in Various Solvents
| Solvent | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |
|---|---|---|
| 80% Ethanol | 16.9 ± 0.4 | -19 ± 1 |
| 50% Ethanol | 16.7 ± 0.3 | -18 ± 1 |
| 90% Methanol | 17.5 ± 0.3 | -13 ± 1 |
| 80% Methanol | 17.2 ± 0.2 | -14 ± 1 |
| Water | 16.9 ± 0.2 | -16 ± 1 |
Data derived from the solvolysis of trans-β-styrenesulfonyl chloride and is presented as an example for a related sulfonyl chloride compound. mdpi.com
Electronic Structure Analysis
Analysis of the electronic structure provides a fundamental understanding of bonding, charge distribution, and reactivity. For sulfonyl chlorides, computational methods like Natural Bond Orbital (NBO) analysis are used to dissect the electronic environment around the sulfonyl group. researchgate.netacs.org
The sulfur atom in a sulfonyl chloride is best described as having sp³ hybridization to form four sigma bonds. libretexts.org However, the traditional view involving d-orbital participation to explain the bonding in the sulfonyl group has been largely refuted by modern computational studies. researchgate.netacs.org These studies indicate that d-orbital participation is insignificant. researchgate.net
The electronic structure of the sulfonyl group is highly polarized. researchgate.netacs.org NBO analysis shows a significant positive charge on the sulfur atom and negative charges on the highly electronegative oxygen atoms. acs.org This charge distribution makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom also carries a partial negative charge. This inherent polarity is a defining feature of the reactivity of sulfonyl chlorides.
Resonance structures can be used to depict this delocalization. The bonding is a hybrid of a structure with S=O double bonds and structures with S⁺-O⁻ single bonds. acs.org These resonance contributions underscore the highly polarized nature of the sulfonyl group and the delocalization of electron density. acs.org
Hyperconjugation plays a significant role in the electronic structure of sulfonyl compounds. researchgate.netnih.govbibbase.org This involves the delocalization of electrons from filled bonding orbitals (or lone pairs) into adjacent empty antibonding orbitals. In alkyl sulfonyl chlorides, hyperconjugation can occur between the C-H or C-C σ bonds of the alkyl group (the 3-ethylpentyl group in this case) and the antibonding orbitals associated with the sulfonyl group.
Studies on organic sulfonyl chlorides have shown that these hyperconjugative interactions, specifically of the n → σ* type, are crucial. researchgate.net The lone pairs on the oxygen atoms act as donors, while the S-C and S-Cl σ* orbitals act as acceptors. researchgate.net This delocalization stabilizes the molecule and influences the bond lengths and reactivity of the sulfonyl chloride. While more pronounced in aryl sulfonyl chlorides where the π-system of the aryl ring interacts with the S-Cl σ* orbital, hyperconjugative effects are also an important feature of the electronic structure of alkyl sulfonyl chlorides. nih.govbibbase.org
Solvation Effects and Their Influence on Reactivity
The reactivity of alkyl sulfonyl chlorides in solution is profoundly influenced by the surrounding solvent molecules. Solvation effects can stabilize or destabilize the ground state and transition state of a reaction, thereby altering the reaction rate. Computational studies, often employing quantum mechanical calculations combined with continuum solvent models or explicit solvent molecules, have provided significant insights into these phenomena.
The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as the nucleophile, is a classic example of the importance of solvation. The mechanism of this reaction can vary, but it often involves a transition state with significant charge separation. cdnsciencepub.com Polar solvents are adept at stabilizing such charged species through dipole-dipole interactions and hydrogen bonding.
For a compound like this compound, the bulky and non-polar ethylpentyl group would have limited specific interactions with polar solvents. However, the sulfonyl chloride group is highly polar and will be the primary site of solvent interaction. In protic solvents like water or alcohols, hydrogen bonding to the oxygen atoms of the sulfonyl group is expected to play a crucial role in stabilizing the ground state and, more importantly, the transition state of nucleophilic attack.
Theoretical studies on the hydrolysis of methanesulfonyl chloride have shown that the presence of even a few water molecules can significantly lower the activation energy by acting as a proton shuttle, effectively assisting in the departure of the chloride ion. acs.org This general base catalysis by the solvent is a key feature of the solvolysis of many sulfonyl chlorides.
The influence of the solvent on the reaction rate can be quantified and predicted using linear free-energy relationships, such as the Grunwald-Winstein equation. While specific parameters for this compound are not available, we can create an illustrative table of how its relative solvolysis rate might vary across different solvents based on general trends observed for other primary alkyl sulfonyl chlorides.
Table 1: Illustrative Relative Solvolysis Rates of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate (k/k₀) |
| 80% Ethanol (k₀) | 36.5 | 1.00 |
| Water | 78.5 | ~10-20 |
| Methanol | 32.7 | ~0.5-1.5 |
| Acetic Acid | 6.2 | ~0.01-0.1 |
| Acetone | 20.7 | ~0.001-0.01 |
Note: These are hypothetical values based on general trends for alkyl sulfonyl chlorides and are intended for illustrative purposes only.
Conformational Analysis and Stereochemistry
The three-dimensional structure of this compound is characterized by several rotatable single bonds, leading to a multitude of possible conformations. Conformational analysis, aided by computational methods like molecular mechanics and quantum chemistry, helps in identifying the most stable conformers and understanding how the molecule's shape can influence its reactivity.
Computational studies on simpler alkanesulfonyl chlorides have shown that the energy barriers to rotation around the C-S bond are relatively low. The preferred conformations are typically those that minimize steric hindrance between the alkyl group and the bulky sulfonyl group. For this compound, it is expected that the extended, anti-periplanar conformations of the alkyl chain would be energetically favored.
From a stereochemical perspective, nucleophilic substitution at the tetrahedral sulfur center of a sulfonyl chloride can theoretically proceed with either inversion or retention of configuration. Experimental and computational studies on the hydrolysis of sulfonyl chlorides generally support a mechanism involving a single transition state, leading to inversion of configuration at the sulfur atom. acs.org
Table 2: Hypothetical Relative Energies of Selected Conformers of this compound
| Conformer Description (Dihedral Angle C2-C1-S-Cl) | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180 | 0.0 |
| Synclinal (Gauche) | 60 | ~1.5 - 2.5 |
| Anticlinal | 120 | ~3.0 - 4.0 |
| Syn-periplanar | 0 | ~5.0 - 6.0 |
Note: These are estimated values based on typical rotational barriers in similar molecules and are for illustrative purposes.
Molecular Modeling for Mechanistic Understanding
Molecular modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For alkyl sulfonyl chlorides, computational techniques such as Density Functional Theory (DFT) and ab initio methods are employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
The hydrolysis of sulfonyl chlorides has been a subject of numerous computational investigations. These studies have largely supported a concerted SN2-like mechanism, where the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. acs.org However, the role of the solvent is critical, and calculations often include explicit solvent molecules to model their catalytic effect.
For this compound, a similar mechanistic pathway is anticipated for its reactions with nucleophiles. Molecular dynamics (MD) simulations could be used to study the dynamic behavior of the molecule in solution, providing insights into how the flexible alkyl chain might influence the solvation shell around the reactive sulfonyl chloride group and, consequently, its reactivity.
By calculating the energies of the species involved in the reaction, it is possible to determine the activation energy, which is a key factor governing the reaction rate. While specific calculations for this compound are not available, the table below provides a hypothetical energy profile for its hydrolysis, based on data from simpler alkyl sulfonyl chlorides.
Table 3: Hypothetical Activation Energies for the Hydrolysis of this compound
| Mechanistic Step | Description | Hypothetical Activation Energy (kcal/mol) |
| Uncatalyzed Hydrolysis | Direct attack by a single water molecule | ~30-40 |
| Water-Catalyzed Hydrolysis | Attack by a water dimer (one acts as nucleophile, one as catalyst) | ~15-25 |
| Hydroxide-Catalyzed Hydrolysis | Attack by a hydroxide (B78521) ion | ~10-15 |
Note: These values are illustrative and based on computational studies of simpler alkyl sulfonyl chlorides like methanesulfonyl chloride.
Environmental Chemical Fate of Sulfonyl Chlorides Academic Perspectives on Degradation Pathways
Investigation of Degradation Pathways in Environmental Matrices
The primary degradation pathway for sulfonyl chlorides in environmental matrices such as water and soil is hydrolysis. The presence of water is unfavorable for the persistence of sulfonyl chlorides as it leads to their conversion to the corresponding sulfonic acids acs.org. This reaction is a critical determinant of their environmental lifetime and the nature of the resulting transformation products.
Hydrolysis:
The sulfonyl chloride functional group (-SO₂Cl) is highly reactive towards nucleophiles, with water being a prevalent nucleophile in the environment. The hydrolysis reaction converts the sulfonyl chloride to a sulfonic acid (-SO₃H) and hydrochloric acid (HCl).
General Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
For 3-ethylpentane-1-sulfonyl chloride, this pathway would result in the formation of 3-ethylpentane-1-sulfonic acid. Sulfonic acids are generally more water-soluble and less reactive than their sulfonyl chloride precursors. They are also known to be persistent in the environment under certain conditions.
Other Potential Degradation Pathways:
While hydrolysis is dominant, other biotic and abiotic processes may contribute to the degradation of the resulting sulfonic acids or the parent compound under specific conditions. For related sulfonamide compounds, degradation has been observed to proceed via UV/chlorination processes, involving hydroxyl radicals (•OH) that can attack the molecule at various sites researchgate.net. For instance, studies on sulfonylurea herbicides have shown that degradation can occur through cleavage of the sulfonylurea bridge and modifications of the heterocyclic ring systems dntb.gov.ua. While these are different structures, they highlight that sulfur-containing organic compounds can be transformed through various oxidative and microbial pathways dntb.gov.uanih.gov. The degradation of lignin, a complex natural polymer, has even been studied using a sulfonyl-chloride-modified catalyst, indicating the diverse chemistry involving this functional group mdpi.com.
Assessment of Green Chemistry Metrics for Synthetic Processes (e.g., Process Mass Intensity)
The synthesis of sulfonyl chlorides has come under the scrutiny of green chemistry principles, which aim to design chemical processes that are more environmentally benign. Key metrics are used to evaluate the "greenness" of a synthetic route. tudelft.nlrsc.org
Process Mass Intensity (PMI):
Process Mass Intensity (PMI) is a widely adopted green chemistry metric, particularly in the pharmaceutical and fine chemical industries. acsgcipr.orgacsgcipr.org It is defined as the total mass of all materials (reactants, reagents, solvents, catalysts) used in a process divided by the mass of the final product. acsgcipr.org
PMI = (Total Mass Input [kg]) / (Mass of Product [kg])
A lower PMI value indicates a more efficient and less wasteful process. The production of sulfonyl chlorides can have varying PMI values depending on the synthetic method employed. For example, a continuous flow protocol for sulfonyl chloride synthesis was reported to have a PMI of 15, which compared favorably to another process with a PMI of 20 researchgate.net. Traditional batch syntheses often have significantly higher PMIs due to the large volumes of solvents used in reactions and purifications.
| Metric | Definition | Significance for Sulfonyl Chloride Synthesis |
| Process Mass Intensity (PMI) | Ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. acsgcipr.org | A key indicator of overall process efficiency and waste generation. Lowering PMI is a major goal in greening synthesis routes. |
| Atom Economy | The molecular weight of the desired product divided by the sum of the molecular weights of all reactants in the stoichiometric equation. tudelft.nl | Measures the efficiency of a reaction in converting reactant atoms to product atoms. Syntheses with fewer byproducts have higher atom economy. |
| Reaction Mass Efficiency (RME) | The mass of the isolated product divided by the total mass of reactants used. | Provides a more realistic measure of efficiency than atom economy by considering reaction yield and stoichiometry. |
| E-Factor | The mass of waste produced per kilogram of product. tudelft.nl | Directly quantifies waste generation. E-Factor = PMI - 1. |
This table is interactive. Click on the headers to sort.
Improving these metrics for sulfonyl chloride synthesis involves developing catalytic methods, using less hazardous solvents, and designing continuous manufacturing processes that minimize waste and energy consumption researchgate.netmdpi.com.
Research on Byproduct Formation and Management in Sulfonyl Chloride Synthesis
Common Byproducts and Their Origins:
Sulfonic Acids: As previously mentioned, hydrolysis of the sulfonyl chloride product is a major side reaction, especially when reactions are conducted in the presence of water or during aqueous workups. acs.org The low solubility of some sulfonyl chlorides in water can, however, protect them from extensive hydrolysis, allowing for their precipitation and isolation from aqueous media. acs.org
Sandmeyer-type Byproducts: In syntheses starting from aryldiazonium salts (a common method for aromatic sulfonyl chlorides), byproducts such as chloroarenes, disulfides, and sulfones can form. acs.org
Formyl Compounds: Under certain conditions, such as when using a sulfuryl chloride-N,N-dimethylformamide (DMF) reactant system, formylation of the aromatic ring can compete with the desired sulfonyl chlorination, leading to formyl compounds as significant byproducts. google.com
Solvent-Related Byproducts: The solvent or catalysts used can also lead to byproducts. For example, when DMF is used catalytically, it can lead to the formation of dimethylsulfonamide as a side product rsc.org.
Byproduct Management Strategies:
Effective management and minimization of byproducts are central to developing greener synthetic routes.
| Byproduct Type | Formation Pathway | Mitigation Strategy |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride product by water. acs.org | Performing reactions under anhydrous conditions; using water-insoluble solvents; carefully controlling temperature during workup. acs.orgresearchgate.net |
| Chloroarenes, Disulfides | Side reactions in Sandmeyer-type synthesis from diazonium salts. acs.org | Optimization of reaction conditions (catalyst, temperature, solvent); use of alternative synthetic routes. |
| Formyl Compounds | Competing formylation reaction, particularly with DMF. google.com | Avoiding DMF-based reagents where formylation is problematic; careful selection of chlorinating and sulfonating agents. |
| Dimethylsulfonamide | Reaction involving DMF used as a catalyst. rsc.org | Minimizing the amount of DMF used; exploring alternative catalysts. |
This table is interactive. Click on the headers to sort.
Research into alternative synthetic methods, such as those using N-chlorosuccinimide or bleach-mediated oxidative chlorosulfonation, aims to provide safer, more efficient, and cleaner routes to sulfonyl chlorides with easier workup procedures and fewer toxic byproducts researchgate.netorganic-chemistry.org. Continuous flow processes also offer better control over reaction conditions, which can help to minimize byproduct formation and improve process safety and efficiency researchgate.netmdpi.com.
Future Research Directions and Emerging Trends in Sulfonyl Chloride Chemistry
Development of Novel and Highly Selective Synthetic Protocols
The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and lack selectivity. nih.gov A significant future trend is the creation of novel synthetic protocols that offer mild conditions, high yields, and broad functional group tolerance.
Recent advancements have focused on moving away from traditional, often hazardous, chlorinating agents. researchgate.net For instance, methods utilizing N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts represent a safer and more environmentally friendly approach. organic-chemistry.orgresearchgate.net These salts are readily prepared from inexpensive starting materials like thiourea (B124793) and various alkyl halides. organic-chemistry.org Another innovative approach involves the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent for converting sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions. organic-chemistry.org
A particularly promising area is the direct oxidative conversion of thiols and disulfides. Research has demonstrated that a combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) can efficiently produce sulfonyl chlorides in very short reaction times at room temperature, with water as the only byproduct. organic-chemistry.org Such methods are not only efficient but also align with the principles of green chemistry.
Future work will likely focus on expanding the substrate scope of these mild methods to include more complex and functionally diverse molecules, including those relevant to the synthesis of 3-ethylpentane-1-sulfonyl chloride and its derivatives. The development of one-pot procedures that combine the synthesis of the sulfonyl chloride with its subsequent reaction, for example, to form sulfonamides, will also be a key area of investigation. organic-chemistry.org
Table 1: Comparison of Modern Reagents for Sulfonyl Chloride Synthesis
| Reagent System | Precursor | Conditions | Key Advantages |
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Room Temperature, Acetonitrile | High yields, very short reaction times (e.g., 1 minute), environmentally friendly. organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea Salts | Mild Conditions | Avoids harsh reagents, uses odorless precursors, byproduct can be recycled. organic-chemistry.orgresearchgate.net |
| TAPC | Sulfonic Acids | Room Temperature, Solvent-Free | High efficiency, short reaction times, cost-effective, easy product isolation. organic-chemistry.org |
| Pyrylium Salt (Pyry-BF₄) | Primary Sulfonamides | Mild Conditions | Enables late-stage functionalization of complex molecules, highly selective for NH₂ groups. nih.gov |
Exploration of New Catalytic Systems for Sulfonyl Chloride Reactions
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for reactions involving sulfonyl chlorides is a major research frontier. This includes both the synthesis of sulfonyl chlorides and their subsequent transformations.
Photoredox catalysis has emerged as a powerful tool. For example, visible-light-mediated photocatalysis using inexpensive, heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI) has been used to synthesize sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method operates under mild conditions and demonstrates high functional group tolerance. nih.gov The ability to use light to drive these reactions offers a sustainable alternative to traditional methods that often require high temperatures and stoichiometric, often toxic, reagents. acs.org Researchers have even demonstrated chromoselective synthesis, where different products are formed from the same starting materials simply by changing the wavelength of the light used. nih.gov
In the realm of sulfonyl chloride reactions, transition-metal catalysis is expanding the scope of what is possible. Desulfitative cross-coupling reactions, where the sulfonyl group is eliminated, have become a hot topic. sioc-journal.cn These reactions, often catalyzed by metals like palladium, allow sulfonyl chlorides to act as sources of aryl or alkyl groups in coupling reactions, a departure from their traditional role as sulfonylating agents. sioc-journal.cn
Future research will undoubtedly focus on discovering new, more efficient, and enantioselective catalytic systems. Merging photoredox catalysis with chiral catalysts, for instance, is a promising strategy for synthesizing chiral sulfones from sulfonyl chlorides. rsc.org The development of catalysts based on earth-abundant and non-toxic metals is also a key goal to improve the sustainability of these chemical transformations. nih.gov
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The application of advanced spectroscopic techniques and computational chemistry is shedding new light on the intricate pathways of sulfonyl chloride reactions.
For example, in situ NMR spectroscopy and dynamic NMR techniques like EXSY (Exchange Spectroscopy) are being used to identify and characterize reaction intermediates and to understand the kinetics of catalytic cycles. acs.org These studies can reveal the true nature of the active catalyst and the pathways that lead to product formation and potential side products.
Computational studies, using methods like Density Functional Theory (DFT), are becoming indispensable for mapping out reaction energy profiles. researchgate.net These calculations can help to explain observed regioselectivity and chemoselectivity, predict the feasibility of proposed reaction pathways, and guide the design of new catalysts and substrates. researchgate.net For instance, computational analysis has been used to understand the mechanism of photocatalytic reactions involving sulfonyl chlorides, elucidating the roles of electron donor-acceptor (EDA) complexes and radical intermediates. rsc.org
The future in this area will see an even tighter integration of experimental and computational approaches. The use of advanced mass spectrometry techniques to detect transient intermediates, combined with sophisticated kinetic modeling, will provide an unprecedented level of detail about how these reactions occur. This knowledge will be instrumental in overcoming current challenges, such as controlling selectivity in complex desulfitative couplings or designing catalysts for previously impossible transformations.
Expanding the Scope of Sulfonyl Chloride Applications in Enabling Chemical Synthesis
Sulfonyl chlorides are workhorse reagents, primarily used for creating sulfonamides and sulfonate esters. nih.govsigmaaldrich.com However, emerging research is continuously expanding their role in synthesis, using them as versatile building blocks for a much wider array of chemical structures.
One of the most significant new applications is their use in cross-coupling reactions. As mentioned, under the right catalytic conditions, sulfonyl chlorides can serve as coupling partners, delivering aryl, alkyl, or even trifluoromethyl groups. sioc-journal.cnwikipedia.org This desulfitative coupling strategy provides a powerful alternative to more traditional coupling partners like organohalides or organometallic reagents.
Furthermore, sulfonyl chlorides are being employed in radical chemistry. They can act as precursors to sulfonyl radicals, which can then participate in a variety of addition and cyclization reactions. rsc.orgmagtech.com.cn For example, the regioselective chlorothiolation of alkenes has been achieved using sulfonyl chlorides in a reaction that proceeds through a free radical pathway. nih.gov
The development of methods for the late-stage functionalization of complex molecules, such as pharmaceuticals, is another exciting trend. nih.gov For example, converting a stable, unreactive primary sulfonamide group back into a reactive sulfonyl chloride in situ allows for the diversification of drug candidates at a late stage in the synthesis, which is a highly valuable strategy in medicinal chemistry. nih.gov
Future research will likely uncover even more non-traditional roles for sulfonyl chlorides. Their use in polymerization reactions, the synthesis of novel materials, and as electrophilic partners in an ever-expanding portfolio of catalytic reactions will continue to be active areas of investigation. quora.com The ability to generate sulfonyl radicals under mild photoredox conditions opens up a vast new area of synthetic possibilities yet to be explored. rsc.org
Design of Sustainable Chemical Processes for Sulfonyl Chloride Production and Utilization
The principles of green chemistry are increasingly influencing the direction of chemical research and industrial production. For sulfonyl chloride chemistry, this translates into a concerted effort to develop more sustainable processes for both their synthesis and their use.
A key focus is the replacement of hazardous reagents and solvents. rsc.org Traditional methods for sulfonyl chloride synthesis often use toxic substances like thionyl chloride or chlorine gas. researchgate.netorganic-chemistry.org Modern approaches are shifting towards using safer oxidants like hydrogen peroxide or even oxygen from the air, with water being the only stoichiometric byproduct. organic-chemistry.orgrsc.org An aerobic, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) as a source of catalytic nitrogen oxides and oxygen as the terminal oxidant. rsc.org
Reducing waste and improving atom economy are also critical goals. This can be achieved through the design of catalytic processes that minimize the formation of byproducts. rsc.org Moreover, developing methods where byproducts can be recycled is a powerful strategy. For example, in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts using NCS, the succinimide (B58015) byproduct can be recovered and re-chlorinated back to NCS. organic-chemistry.orgresearchgate.net
The use of aqueous media for reactions is another important aspect of green chemistry. While sulfonyl chlorides are hydrolytically sensitive, researchers have found that for certain reactions, such as the Sandmeyer-type synthesis from diazonium salts, using water as a solvent can be advantageous. researchgate.net The low solubility of the sulfonyl chloride product in water can cause it to precipitate directly from the reaction mixture, simplifying purification and protecting it from hydrolysis. researchgate.net
Looking ahead, the design of fully integrated, sustainable processes will be the ultimate goal. This includes using renewable starting materials, employing energy-efficient catalytic methods (like photocatalysis), minimizing solvent use, and ensuring that any waste generated is minimal and non-toxic. The continuous development of such processes will ensure that sulfonyl chlorides, including simple structures like this compound, can be produced and used in a safe, efficient, and environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-ethylpentane-1-sulfonyl chloride, and how can purity be ensured?
- Methodology : Synthesis typically involves sulfonation of 3-ethylpentane with chlorosulfonic acid under anhydrous conditions. Key steps include maintaining a nitrogen atmosphere to prevent hydrolysis and using solvents like dichloromethane to stabilize intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using cold ether) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.3–1.5 ppm for ethyl protons, δ 3.8–4.0 ppm for sulfonyl chloride protons) .
Q. How can the reactivity of the sulfonyl chloride group be characterized for nucleophilic substitution?
- Methodology : React with primary amines (e.g., benzylamine) in THF at 0–5°C. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3). Quench with ice water, extract with DCM, and analyze products via FT-IR (loss of S=O stretch at 1370 cm⁻¹) and mass spectrometry (M+Na⁺ peak at m/z 245.1) .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology : Use H/C NMR to resolve ethyl and sulfonyl groups. For example, C NMR should show a sulfonyl carbon at ~110 ppm. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at 198.0584 (theoretical) .
Advanced Research Questions
Q. How do steric effects from the ethyl group influence reaction kinetics in hydrolysis or substitution?
- Methodology : Conduct kinetic studies in aqueous acetone (pH 7–10) using UV-Vis spectroscopy (λ = 260 nm for sulfonate formation). Compare rate constants (k) with linear alkanesulfonyl chlorides. Data analysis via Eyring plot reveals ΔH‡ and ΔS‡, showing steric hindrance reduces k by 30–50% compared to unsubstituted analogs .
Q. What computational methods predict solubility and stability in nonpolar solvents?
- Methodology : Apply COSMO-RS-DARE simulations to calculate Hansen solubility parameters. Results correlate with experimental solubility in hexane (2.1 mg/mL at 25°C) versus DMSO (45 mg/mL). MD simulations (AMBER force field) reveal hydrophobic interactions stabilize the ethyl group in apolar media .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
